molecular formula C7H12N2O2 B1655250 3-Butylhydantoin CAS No. 33599-31-4

3-Butylhydantoin

Cat. No.: B1655250
CAS No.: 33599-31-4
M. Wt: 156.18 g/mol
InChI Key: POOCDTKATJYNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butylhydantoin is a hydantoin derivative characterized by a butyl substituent at the 3-position of the heterocyclic hydantoin ring. Hydantoins, comprising a five-membered ring with two nitrogen atoms and two ketone groups, are pivotal in medicinal chemistry due to their structural versatility and bioactivity . The butyl group in 3-butylhydantoin likely enhances lipophilicity compared to smaller alkyl or aryl substituents, influencing solubility and membrane permeability .

Synthesis of 3-alkylhydantoins typically involves alkylation of hydantoin precursors or cyclization of urea derivatives with α-amino acids. For example, 5-methyl-5-phenylhydantoins are synthesized via condensation reactions under acidic conditions . Applications of 3-butylhydantoin may align with broader hydantoin uses, including anticonvulsant, antitumor, and antimicrobial activities, though specific studies on this compound require further exploration .

Properties

IUPAC Name

3-butylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-2-3-4-9-6(10)5-8-7(9)11/h2-5H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOCDTKATJYNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340874
Record name 3-Butylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33599-31-4
Record name 3-Butylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Hydantoin Derivatives

  • 5-Methyl-5-phenylhydantoins : These derivatives feature substituents at the 5-position (e.g., methyl and phenyl groups), contrasting with 3-butylhydantoin’s 3-position substitution. The 5-substituted derivatives exhibit distinct steric and electronic effects, influencing their reactivity and interactions with biological targets .

Thiohydantoins and Selenohydantoins

Replacement of the ketone oxygen with sulfur (thiohydantoins) or selenium (selenohydantoins) enhances electron density and polarizability. For instance, thiohydantoins demonstrate superior bioactivity in anticancer and antimicrobial assays compared to oxygenated hydantoins, attributed to sulfur’s stronger hydrogen-bonding capacity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) LogP
3-Butylhydantoin* ~170.2 120–125† 15–20 (H₂O) 1.8
5-Methyl-5-phenylhydantoin 218.3 185–187 5–10 (H₂O) 1.2
3-Phenylhydantoin 206.2 210–212 <5 (H₂O) 2.1
2-Thiohydantoin 130.2 160–162 30–35 (H₂O) 0.9

*Data inferred from analogous compounds; †Estimated based on alkyl chain length trends.

Key observations:

  • Lipophilicity : 3-butylhydantoin’s butyl group increases LogP compared to 5-methyl-5-phenylhydantoin, suggesting better membrane permeability but reduced aqueous solubility.
  • Thermal stability : Higher melting points in 3-aryl derivatives (e.g., 3-phenylhydantoin) reflect stronger intermolecular interactions due to aromatic π-stacking .

Pharmacological Activities

Antitumor Activity

  • 3-Alkyl vs. 3-Aryl derivatives : 3-Butylhydantoin’s alkyl chain may enhance cytotoxicity in tumor cell lines compared to 3-phenylhydantoin, as alkyl groups improve passive diffusion across lipid bilayers .
  • Thiohydantoins : Exhibit IC₅₀ values 2–3-fold lower than hydantoins in breast cancer (MCF-7) and colon cancer (HCT-116) models, underscoring sulfur’s role in enhancing bioactivity .

Antimicrobial Effects

  • 3-Butylhydantoin : Predicted to show moderate activity against Gram-positive bacteria (e.g., S. aureus), comparable to 5-methylhydantoins but less potent than thiohydantoins, which disrupt microbial enzyme cofactors via sulfur coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butylhydantoin
Reactant of Route 2
Reactant of Route 2
3-Butylhydantoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.